molecular formula C7H10N2O B1339629 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol CAS No. 866216-18-4

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

Cat. No.: B1339629
CAS No.: 866216-18-4
M. Wt: 138.17 g/mol
InChI Key: QGSMPWPXQRBVDP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H10N2O. It is a bicyclic structure that includes a pyrazole ring fused to a pyridine ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with core protein allosteric modulators (CpAMs) of the hepatitis B virus (HBV), effectively inhibiting the virus’s replication . This interaction is crucial for developing potential antiviral therapies. Additionally, this compound can bind to various proteins and enzymes, altering their activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In hepatocytes, for example, this compound has been shown to inhibit HBV replication by modulating the activity of core proteins . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound may affect other cell types by interacting with different enzymes and proteins, thereby influencing various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an allosteric modulator, binding to specific sites on target proteins and altering their conformation and activity . This mechanism is particularly relevant in the context of HBV inhibition, where the compound binds to core proteins and prevents the virus from replicating. Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory activity over extended periods, making it a reliable tool for in vitro and in vivo experiments . Its degradation products and their potential effects on cells should also be investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells and other tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s ability to inhibit specific enzymes can lead to changes in metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it must reach its target sites to exert its effects . Understanding the factors that influence the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern and its role as a scaffold for developing mGlu5 negative allosteric modulators. Its ability to modulate mGlu5 receptors distinguishes it from other similar compounds, making it valuable in medicinal chemistry research .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1,3,7,10H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSMPWPXQRBVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470229
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866216-18-4
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866216-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
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Reactant of Route 5
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Reactant of Route 6
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